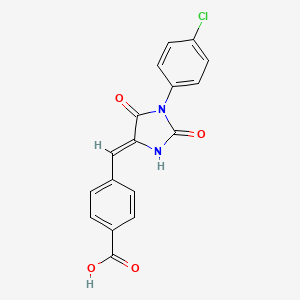
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group and finally the benzoic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imidazolidinone ring or the benzoic acid moiety.
Substitution: This reaction can replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(4-Bromophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
- 4-((1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
- 4-((1-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid
Uniqueness
4-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)benzoic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11ClN2O4 |
|---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
4-[(Z)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-9- |
InChI Key |
WICOSEKIAWUUAV-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















